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Compound of Interest

Compound Name: Nickel octaethylporphyrin

Cat. No.: B1677100

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and detailed
characterization of Nickel(ll) 2,3,7,8,12,13,17,18-octaethylporphyrin (Ni-OEP), a key synthetic
metalloporphyrin used in a variety of research applications, including as a model for naturally
occurring heme cofactors.

Synthesis of Nickel(ll) Octaethylporphyrin (Ni-OEP)

The standard synthesis of Ni-OEP involves the metalation of the free-base 2,3,7,8,12,13,17,18-
octaethylporphyrin (H2OEP) with a suitable nickel(ll) salt. The reaction is typically carried out in
a high-boiling point solvent to facilitate the insertion of the nickel ion into the porphyrin core.

Experimental Protocol: Metalation of H2OEP

e Reagents & Materials:

o

2,3,7,8,12,13,17,18-octaethylporphyrin (H2OEP)

o

Nickel(ll) Acetate Tetrahydrate (Ni(OAc)2:4H20)

[¢]

N,N-Dimethylformamide (DMF)

[¢]

Methanol (MeOH)
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o Round-bottom flask equipped with a reflux condenser and magnetic stirrer
o Heating mantle

o Filtration apparatus (e.g., Blchner funnel)

e Procedure:

o In a round-bottom flask, dissolve H20EP (1 equivalent) in a minimal amount of DMF by
heating gently.

o In a separate container, dissolve a molar excess of Nickel(ll) acetate tetrahydrate (approx.
5-10 equivalents) in DMF.

o Add the nickel salt solution to the porphyrin solution.

o Heat the reaction mixture to reflux (typically around 150-155 °C) and maintain for 1-2
hours. The progress of the reaction can be monitored by observing the color change from
the deep purple of the free-base porphyrin to the characteristic reddish-orange of Ni-OEP.
Completion can also be verified using UV-Vis spectroscopy by observing the
disappearance of the four Q-bands of the free-base and the appearance of the two-band
spectrum of the metalloporphyrin.

o After the reaction is complete, allow the mixture to cool to room temperature.

o Slowly add a small amount of deionized water or methanol to the cooled solution to induce
precipitation of the product.

o Collect the crystalline product by vacuum filtration.

o Wash the collected solid sequentially with water and then methanol to remove unreacted
nickel salts and residual DMF.

o Dry the purified Ni-OEP product under vacuum.
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Caption: Workflow for the synthesis of Nickel(ll) Octaethylporphyrin (Ni-OEP).

Characterization of Ni-OEP

Comprehensive characterization is essential to confirm the identity, purity, and structural
properties of the synthesized Ni-OEP. The following techniques are routinely employed.

Synthesized
Ni-OEP Product

NMR Spectroscopy _
(*H & 13C) Mass Spectrometry X-ray Crystallography

(Molecular Weight) (Solid-State Structure)

/

UV-Vis Spectroscopy

Electronic Transition
(Electronic Transitions) (Molecular Structure)

Verified Data

Click to download full resolution via product page

Caption: General workflow for the analytical characterization of Ni-OEP.
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UV-Visible Spectroscopy

UV-Vis spectroscopy is used to confirm the insertion of the nickel ion by observing the
characteristic changes in the porphyrin's electronic absorption spectrum. The complex exhibits
a hyper-intense Soret (or B) band and two less intense Q-bands, which is typical for
metalloporphyrins with Dah symmetry.[1]

Experimental Protocol: A dilute solution of Ni-OEP is prepared in a suitable UV-transparent
solvent (e.g., dichloromethane, CH2Cl2). The absorbance spectrum is recorded over a range of
350-700 nm using a dual-beam UV-Vis spectrophotometer. The solvent is used as the blank
reference.

Data Summary: UV-Vis Absorption of Ni-OEP in CHzCl2

Band Designation Wavelength (Amax)
Soret (Bo) ~395 nm

Q1 (Vibronic) ~518 nm

Qo (Electronic) ~552 nm

Data sourced from reference[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the d® electron configuration of Ni(ll) in a square planar geometry, Ni-OEP is
diamagnetic, yielding sharp, well-resolved NMR spectra. *H and 3C NMR are used to confirm
the highly symmetric structure of the molecule in solution.

Experimental Protocol: The Ni-OEP sample is dissolved in a deuterated solvent (e.g.,
chloroform-d, CDCIs) containing a small amount of tetramethylsilane (TMS) as an internal
standard. *H and 3C{'H} spectra are acquired on a high-field NMR spectrometer.

Data Summary: 1H and 3C NMR Chemical Shifts for Ni-OEP in CDCls
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Nucleus Assignment Chemical Shift (6) [ppm]
1H meso-H (4H, singlet) ~9.75

-CH:z- (16H, quartet) ~3.90

-CHs (24H, triplet) ~1.85
13C C-a (pyrrole) ~142.0

C-meso ~97.0

C-B (pyrrole) Not typically resolved

-CHa- ~19.8

-CHs ~18.5

Note: These are typical, approximate chemical shifts. Actual values may vary slightly based on
concentration and instrument calibration.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized Ni-
OEP complex, thereby verifying its elemental composition.

Experimental Protocol: A small amount of the Ni-OEP sample is dissolved in a suitable solvent
and analyzed using techniques such as Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI). The instrument is operated in positive ion mode to detect the
molecular ion.

Data Summary: Mass Spectrometry Data for Ni-OEP

Parameter Value
Molecular Formula Cs6HaaNaNi[2]
Molecular Weight 591.45 g/mol [2]
Primary lon Observed [M]*™
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| Expected m/z | ~590.29 (for the most abundant isotope, 38Ni) |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure,
including bond lengths, bond angles, and the planarity of the porphyrin macrocycle. Ni-OEP is
known to crystallize in at least two distinct forms, a planar triclinic form and a non-planar
(ruffled) tetragonal form, depending on the crystallization conditions.

Experimental Protocol: Single crystals suitable for diffraction are grown by slow evaporation or
vapor diffusion of a saturated Ni-OEP solution. A selected crystal is mounted on a
diffractometer, and diffraction data is collected using a monochromatic X-ray source. The
structure is then solved and refined using specialized software.

Data Summary: Crystallographic Parameters for Ni-OEP Polymorphs

Parameter Triclinic Form Tetragonal Form
Crystal System Triclinic Tetragonal

Space Group P-1 l41/a

Macrocycle Conformation Planar Ruffled / Non-planar
Average Ni-N Bond Distance 1.958 A 1.929 A

Data sourced from references.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A-Comprehensive-Guide-to-the-Synthesis-and-
Characterization-of-Nickel(ll)-Octaethylporphyrin]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1677100#synthesis-and-
characterization-of-nickel-octaethylporphyrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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